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For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for determining the enzymatic activity of lysopine
dehydrogenase (LpDH), an enzyme that catalyzes the reversible reductive condensation of L-

lysine and pyruvate to form lysopine. The assay is based on a continuous spectrophotometric

method that monitors the change in absorbance of the nicotinamide adenine dinucleotide

phosphate (NADPH) cofactor.

Principle
Lysopine dehydrogenase (EC 1.5.1.16) catalyzes the following reversible reaction:

N²-(D-1-carboxyethyl)-L-lysine (Lysopine) + NADP⁺ + H₂O ⇌ L-lysine + Pyruvate + NADPH +

H⁺[1]

The activity can be measured in two directions:

Oxidative Cleavage: Measures the formation of NADPH by monitoring the increase in

absorbance at 340 nm. This requires the substrate lysopine, which is not readily

commercially available.

Reductive Condensation: Measures the consumption of NADPH by monitoring the decrease

in absorbance at 340 nm[2]. This protocol will focus on the reductive condensation reaction,
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as the substrates (L-lysine and pyruvate) are readily available.

The rate of NADPH oxidation is directly proportional to the lysopine dehydrogenase activity in

the sample. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ (or 6.22

mM⁻¹cm⁻¹)[1][3].

Experimental Protocols
Preparation of Crude Enzyme Extract from Plant Tissue
This protocol provides a general method for extracting enzymes from plant tissues, such as

crown gall tumors or other plant material. All steps should be performed at 4°C (on ice) to

minimize enzyme degradation.

Materials:

Plant tissue (e.g., fresh crown gall tissue)

Liquid nitrogen

Pre-chilled mortar and pestle

Extraction Buffer (see Reagent Preparation)

Refrigerated centrifuge

Microcentrifuge tubes

Procedure:

Weigh approximately 0.1-0.5 g of fresh plant tissue.

Immediately freeze the tissue in liquid nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Add 1-2 mL of ice-cold Extraction Buffer to the powder and continue grinding until a

homogenous slurry is formed.
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Transfer the homogenate to a pre-chilled microcentrifuge tube.

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C[4].

Carefully collect the supernatant, which contains the crude enzyme extract. Avoid disturbing

the pellet.

Store the crude enzyme extract on ice for immediate use or at -80°C for long-term storage.

The protein concentration of the extract can be determined using a standard method like the

Bradford assay.

Reagent Preparation
Note: Prepare all solutions using ultrapure water and store them appropriately.
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Reagent
Stock
Concentration

Preparation
Instructions

Storage

Potassium Phosphate

Buffer
1.0 M, pH 6.8

Prepare solutions of

1.0 M KH₂PO₄ and

1.0 M K₂HPO₄. Mix to

achieve a final pH of

6.8.

4°C

Extraction Buffer Working Solution

50 mM Potassium

Phosphate (pH 7.5),

10% Glycerol, 2 mM

Dithiothreitol (DTT), 1

mM EDTA, 1 mM

Phenylmethylsulfonyl

fluoride (PMSF)[4].

Add PMSF

immediately before

use from a stock in

ethanol.

4°C (without PMSF)

Assay Buffer 100 mM, pH 6.8

Dilute 1.0 M

Potassium Phosphate

Buffer stock to 100

mM.

4°C

L-Lysine 100 mM

Dissolve L-lysine

monohydrochloride in

Assay Buffer. Adjust

pH to 6.8 if necessary.

-20°C

Sodium Pyruvate 100 mM

Dissolve sodium

pyruvate in Assay

Buffer.

-20°C

NADPH 10 mM Dissolve NADPH

tetrasodium salt in

Assay Buffer. Protect

from light and prepare

fresh. Determine the

-20°C (aliquots)
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exact concentration

spectrophotometrically

at 340 nm (ε = 6220

M⁻¹cm⁻¹)[1][3].

Lysopine Dehydrogenase Activity Assay Protocol
(Reductive Condensation)
This protocol is designed for a standard 1 mL cuvette with a 1 cm pathlength. The assay can

be scaled down for use in a 96-well plate format.

Procedure:

Set a spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to

25°C.

Prepare a reaction master mix in a microcentrifuge tube by combining the following reagents

in the specified order. Prepare enough for the number of assays plus one extra.

Reagent Volume for 1 mL Assay Final Concentration

Assay Buffer (100 mM, pH 6.8) 830 µL ~83 mM

L-Lysine (100 mM) 100 µL 10 mM

Sodium Pyruvate (100 mM) 20 µL 2 mM

NADPH (10 mM) 20 µL 0.2 mM

Pipette 970 µL of the master mix into a cuvette and place it in the spectrophotometer.

Record the baseline absorbance for 1-2 minutes to ensure the rate is stable (no reaction

without the enzyme). The initial absorbance should be between 0.5 and 1.0.

Initiate the reaction by adding 30 µL of the crude enzyme extract to the cuvette.

Quickly mix the contents by inverting the cuvette with parafilm or using a pipette, and

immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.
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Run a blank control by adding 30 µL of Extraction Buffer instead of the enzyme extract to the

master mix to measure any non-enzymatic oxidation of NADPH.

Data Presentation
Record the raw data and calculated results in a structured table.

Sample
ID

Protein
Conc.
(mg/mL)

ΔA₃₄₀/min
(Raw)

ΔA₃₄₀/min
(Blank)

ΔA₃₄₀/min
(Correcte
d)

Activity
(U/mL)

Specific
Activity
(U/mg)

Control 1

Sample 1

Sample 2

Sample 3

Unit Definition: One unit (U) of lysopine dehydrogenase activity is defined as the amount of

enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay

conditions.

Data Analysis
Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min) from the recorded

data.

Subtract the rate of the blank control from the sample rate to get the corrected rate.

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀/min × Total Assay Volume (mL)) / (ε × Pathlength

(cm) × Enzyme Volume (mL))

Where:

ΔA₃₄₀/min is the corrected rate of absorbance change.
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Total Assay Volume = 1.0 mL.

ε (Molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹[1][3].

Pathlength = 1 cm.

Enzyme Volume = 0.03 mL.

Calculate the Specific Activity:

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
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Caption: Workflow for the lysopine dehydrogenase activity assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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